REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.CC(O)COC(CO)C>O.O.O.[O-][Sn]([O-])=O.[Na+].[Na+]>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:1](=[O:5])=[O:2] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC(C)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere for 4 hours at 175° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.CC(O)COC(CO)C>O.O.O.[O-][Sn]([O-])=O.[Na+].[Na+]>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:1](=[O:5])=[O:2] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC(C)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere for 4 hours at 175° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |